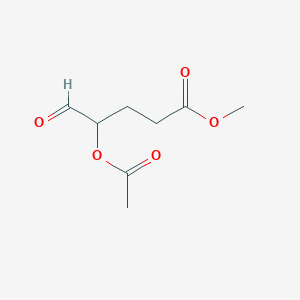
Methyl 4-(acetyloxy)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(acetyloxy)-5-oxopentanoate is an organic compound with the molecular formula C8H12O5 It is an ester derivative of 4-hydroxy-5-oxopentanoic acid, where the hydroxyl group is acetylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-(acetyloxy)-5-oxopentanoate can be synthesized through the esterification of 4-hydroxy-5-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion. The acetylation of the hydroxyl group can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of cheaper and more readily available reagents, as well as recycling of solvents, can further reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(acetyloxy)-5-oxopentanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-5-oxopentanoic acid and methanol.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines, to form amide derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Amines (e.g., methylamine) in the presence of a base.
Major Products Formed
Hydrolysis: 4-hydroxy-5-oxopentanoic acid and methanol.
Reduction: Methyl 4-(acetyloxy)-5-hydroxypentanoate.
Substitution: Amide derivatives.
Applications De Recherche Scientifique
Methyl 4-(acetyloxy)-5-oxopentanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-(acetyloxy)-5-oxopentanoate involves its hydrolysis to release 4-hydroxy-5-oxopentanoic acid, which can then participate in various biochemical pathways. The acetoxy group serves as a protective group that can be selectively removed under specific conditions, allowing for controlled release of the active compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxy-5-oxopentanoate: Lacks the acetoxy group, making it more reactive but less stable.
Ethyl 4-(acetyloxy)-5-oxopentanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4-(acetyloxy)-5-oxopentanoate is unique due to its balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The presence of both an ester and an acetoxy group allows for selective reactions, providing a valuable tool for chemists .
Propriétés
Numéro CAS |
918153-34-1 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-5-oxopentanoate |
InChI |
InChI=1S/C8H12O5/c1-6(10)13-7(5-9)3-4-8(11)12-2/h5,7H,3-4H2,1-2H3 |
Clé InChI |
FELFWAQKYRQVCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC(CCC(=O)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


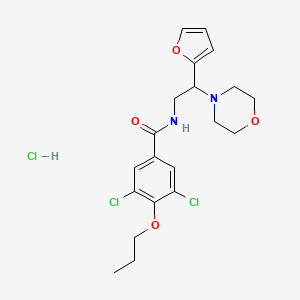
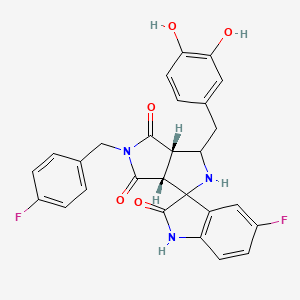
![[(4-Chloro-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12628922.png)
![N-Cyclohexyl-1-[(4-nitrophenyl)methyl]-N-octylpiperidin-4-amine](/img/structure/B12628925.png)

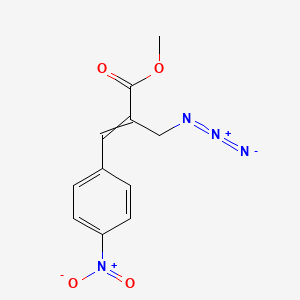
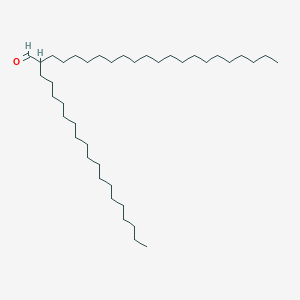
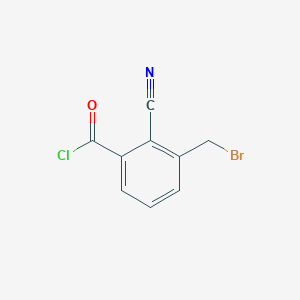
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
![4,6-dichloro-1-(tetrahydro-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12628959.png)
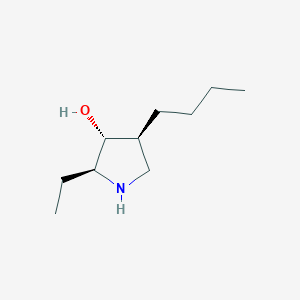
![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime, [C(E)]-](/img/structure/B12628966.png)
![N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12628969.png)

